molecular formula C10H14O4 B2404409 2-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid CAS No. 1888829-23-9

2-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid

Cat. No.: B2404409
CAS No.: 1888829-23-9
M. Wt: 198.218
InChI Key: YBSMXYFXCYSFTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid (CAS 1888829-23-9) is a valuable spirocyclic building block in medicinal chemistry and drug discovery. This compound features the spiro[3.3]heptane scaffold, which is increasingly recognized as a valuable cycloalkane bioisostere for the design of conformationally restricted bioactive molecules . The rigid three-dimensional structure of the spiro[3.3]heptane core is utilized to "freeze" the conformation of flexible chains, such as those in glutamic acid analogs, making it a powerful tool for probing ligand-target interactions and exploring the biologically active conformations of pharmacologically active compounds . Researchers employ this and related spiro[3.3]heptane derivatives in the synthesis of libraries for stereochemical diversity-oriented conformational restriction studies, which can lead to improved potency and selectivity of drug candidates . This di-functionalized molecule, with a molecular formula of C 10 H 14 O 4 and a molecular weight of 198.22 g/mol, serves as a versatile intermediate for further synthetic elaboration . It is offered with a typical purity of 95%+ and is supplied for research applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care; this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-methoxycarbonylspiro[3.3]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-14-8(13)10(7(11)12)5-9(6-10)3-2-4-9/h2-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSMXYFXCYSFTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC2(C1)CCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Comparison of Spiro[3.3]heptane Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-methoxycarbonyl, 2-carboxylic acid C₁₀H₁₄O₄ 198.22 Dual reactivity (ester and acid groups)
6-Methoxyspiro[3.3]heptane-2-carboxylic acid 6-methoxy, 2-carboxylic acid C₉H₁₄O₃ 170.21 Electron-donating methoxy group
2-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid 2-trifluoromethyl, 2-carboxylic acid C₉H₁₁F₃O₂ 220.18 Strong electron-withdrawing CF₃ group
2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid 4-methoxyphenyl, 2-carboxylic acid C₁₅H₁₈O₃ 246.30 Aromatic interactions via phenyl group
6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid 6-Boc-amino, 2-carboxylic acid C₁₃H₂₁NO₄ 255.31 Bulky Boc-protected amino functionality

Physicochemical Properties

Acidity and Solubility

  • This compound : The carboxylic acid group (pKa ~2-3) and ester group (hydrolyzable under basic conditions) confer pH-dependent solubility. Predicted collision cross-section (CCS) for [M+H]+ is 143.3 Ų , suggesting moderate polarity.
  • 2-(Trifluoromethyl) analog : The electron-withdrawing CF₃ group increases acidity (lower pKa) and enhances lipophilicity .

Biological Activity

2-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid, also known as 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid, is a compound with notable potential in medicinal chemistry due to its unique structural properties. This article explores its biological activity, particularly its effects on various biological systems, and presents relevant research findings.

  • Molecular Formula : C₁₀H₁₄O₄
  • Molecular Weight : 198.22 g/mol
  • CAS Number : 1888829-23-9

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its analogs and derivatives. The compound's structure allows it to act as a bioisostere for phenyl rings in various bioactive molecules, which can influence its pharmacological properties.

Research indicates that the compound can inhibit specific signaling pathways, notably the Hedgehog signaling pathway, which is crucial in developmental processes and cancer biology. The following table summarizes key findings related to its biological activity:

CompoundIC50 (µM)Biological ActivityReference
Sonidegib0.0015Hedgehog pathway inhibitor
trans-760.48Hedgehog pathway inhibitor
cis-760.24Hedgehog pathway inhibitor

Case Studies

  • Hedgehog Signaling Pathway Inhibition :
    • A study demonstrated that the incorporation of spiro[3.3]heptane into Sonidegib resulted in a significant decrease in metabolic stability when tested in human liver microsomes, indicating altered pharmacokinetics and potential therapeutic implications for cancer treatment .
  • Cell Viability Assays :
    • In vitro studies using HepG2 cells revealed that analogs of Vorinostat containing the spiro[3.3]heptane core exhibited varying degrees of cytotoxicity, with implications for their use in treating hepatocellular carcinoma .

Research Findings

Recent studies have focused on the physicochemical properties of compounds containing the spiro[3.3]heptane framework:

  • Solubility and Lipophilicity :
    • The substitution of phenyl rings with spiro[3.3]heptane did not significantly affect water solubility; however, it led to a reduction in lipophilicity by approximately 0.8 units, which could influence drug absorption and distribution .
  • Metabolic Stability :
    • The metabolic stability of compounds was assessed, revealing that the spiro[3.3]heptane derivatives had varied clearance rates in liver microsomes, suggesting that structural modifications can significantly alter metabolic pathways .

Q & A

Q. What are the established synthetic methodologies for preparing 2-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid?

The synthesis typically involves multi-step routes starting from spiro[3.3]heptane scaffolds. A common approach is the introduction of the methoxycarbonyl group via esterification or transesterification. For example, reacting ethylamine with an ester derivative of spiro[3.3]heptane-2-carboxylic acid, followed by LiAlH4 reduction, is a foundational method for amine functionalization . Hydrolysis of methyl esters (e.g., using NaOH or LiOH) under controlled conditions can yield the carboxylic acid moiety with reported yields around 87% . Optimization of reaction parameters (temperature, catalyst, solvent) is critical for enhancing efficiency and purity.

Q. How is the structural elucidation of this compound performed in research settings?

X-ray crystallography is the gold standard for unambiguous structural determination. The SHELX system, particularly SHELXL, is widely used for refining crystal structures, leveraging high-resolution data to resolve the spirocyclic conformation . Complementary techniques include NMR spectroscopy (¹H, 13C, DEPT) to assign protons and carbons, mass spectrometry (HRMS) for molecular weight confirmation, and IR spectroscopy for functional group verification. Single-crystal diffraction provides precise bond lengths and angles critical for confirming the spiro junction geometry .

Q. What experimental approaches are used to determine key physicochemical properties (e.g., pKa, solubility)?

pKa determination employs potentiometric titration or UV-Vis spectrophotometry, with comparisons to structurally similar spiro compounds (e.g., 6-substituted analogs) . Solubility is assessed via phase solubility studies in polar aprotic or aqueous solvents. Thermal stability is evaluated using TGA/DSC, while logP values are measured via shake-flask or HPLC methods. Researchers must account for steric effects from the spiro scaffold, which may influence solubility differently than linear analogs .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the spiro[3.3]heptane core?

Regioselective modification exploits steric and electronic differences between bridgehead positions. For example, tert-butoxycarbonyl (Boc) protection of amines allows selective deprotection under acidic conditions (e.g., TFA in DCM) without affecting ester groups . Transition metal-catalyzed cross-coupling (e.g., Suzuki) can introduce aryl substituents, though strained spiro systems may require tailored ligands. Computational modeling (DFT) aids in predicting reactive sites by analyzing frontier molecular orbitals .

Q. How should researchers troubleshoot inconsistent yields in derivative synthesis?

Yield discrepancies often stem from variations in reaction conditions or impurity profiles. Key steps include:

  • Verifying starting material purity via HPLC/NMR.
  • Screening catalysts (e.g., Pd for couplings) and bases (e.g., K2CO3 vs. Cs2CO3).
  • Monitoring reaction progress by TLC/LC-MS to identify intermediates or byproducts.
  • Optimizing work-up procedures (e.g., extraction pH for carboxylic acid isolation) . Systematic Design of Experiments (DoE) approaches are recommended to address contradictions in literature yields.

Q. What computational tools are employed to study conformational dynamics and reactivity?

Density functional theory (DFT, e.g., B3LYP/6-31G*) simulates the spiro system's rigidity and low-energy conformers, correlating substituent effects with properties like pKa . Molecular Dynamics (MD) simulations in explicit solvents predict solvation effects, while docking studies explore host-guest interactions. Validation with experimental data (e.g., XRD, NMR coupling constants) ensures model accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.